

Section 1: Core Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chloro-2-hydroxybenzyl alcohol*

Cat. No.: B1585089

[Get Quote](#)

5-Chloro-2-hydroxybenzyl alcohol, also known as 5-chlorosalicyl alcohol, is a difunctional organic molecule featuring a phenol and a benzyl alcohol moiety on a chlorinated benzene ring. This unique combination of functional groups dictates its physical properties, reactivity, and utility as a versatile building block in complex organic synthesis.

Chemical Structure and Identifiers

The strategic placement of the hydroxyl, hydroxymethyl, and chloro groups on the aromatic ring creates a specific electronic and steric environment that is fundamental to its chemical behavior.

Caption: Chemical Structure of **5-Chloro-2-hydroxybenzyl alcohol**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	5330-38-1	[1] [2] [3] [4]
IUPAC Name	4-Chloro-2-(hydroxymethyl)phenol	[1] [2] [4]
Synonyms	5-Chlorosalicyl alcohol, 5-Chlorosaligenin	[1] [2] [4]
Molecular Formula	C ₇ H ₇ ClO ₂	[1] [3] [5]
Molecular Weight	158.58 g/mol	[1] [5]

| InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N | [\[1\]](#)[\[2\]](#)[\[5\]](#) |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The presence of two hydroxyl groups allows for significant hydrogen bonding, influencing its melting point and solubility.

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical State	Solid. Crystals, powder, or flakes.	[1] [6]
Appearance	White to pale cream	[6]
Melting Point	84 - 94 °C	[1] [4] [5] [6]

| Purity (Typical) | ≥95% | [\[1\]](#)[\[7\]](#) |

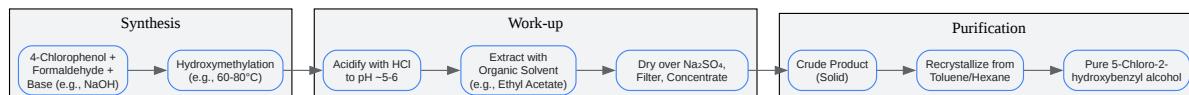
Section 2: Spectroscopic Profile for Structural Elucidation

For any researcher, unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on established principles for phenols and benzyl alcohols, providing a reliable fingerprint for compound verification.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl groups. A strong, broad absorption is expected in the 3600-3300 cm^{-1} region, characteristic of hydrogen-bonded O-H stretching.[\[10\]](#) A strong C-O stretching absorption for the alcohol and phenol will appear in the 1250-1000 cm^{-1} range.[\[8\]](#) Aromatic C=C stretching bands will be visible around 1600 and 1500 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy


- ^1H NMR: The spectrum will provide a clear map of the proton environment. The two hydroxyl protons (phenolic and alcoholic) will appear as broad singlets with variable chemical shifts (typically 4-7 ppm for the phenol OH and 2-5 ppm for the alcohol OH), which will disappear upon a D_2O shake.[\[9\]](#) The benzylic methylene protons (- CH_2OH) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 4.5-4.8 ppm. The three aromatic protons will appear in the 6.8-7.3 ppm region, with splitting patterns dictated by their coupling constants.
- ^{13}C NMR: The carbon attached to the phenolic hydroxyl group will be significantly deshielded (150-160 ppm). The carbon bearing the benzylic alcohol group will appear around 60-65 ppm.[\[9\]](#) The remaining four aromatic carbons will resonate in the typical 115-140 ppm range, with the carbon bonded to chlorine showing a characteristic shift.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation patterns. The molecular ion peak (M^+) would be observed at m/z 158 and 160 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation pathways include the loss of water (H_2O) to give a fragment at m/z 140/142 and alpha-cleavage of the C-C bond next to the alcohol, resulting in a resonance-stabilized cation.[\[10\]](#)

Section 3: Synthesis and Purification Protocol

Understanding the synthesis of **5-Chloro-2-hydroxybenzyl alcohol** is key to its application. It is typically prepared via an electrophilic aromatic substitution reaction between 4-chlorophenol and formaldehyde under basic conditions. The ortho-directing effect of the hydroxyl group guides the hydroxymethylation to the position adjacent to it.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **5-Chloro-2-hydroxybenzyl alcohol**.

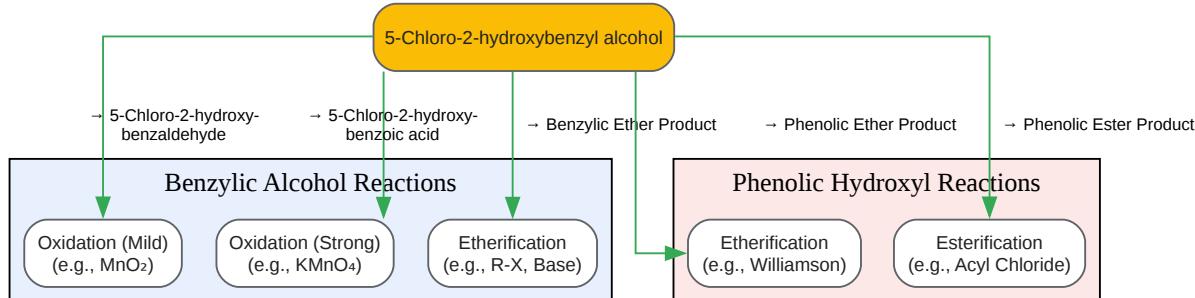
Step-by-Step Synthesis Protocol

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

- Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 eq) in an appropriate solvent (e.g., water or an alcohol), add a basic catalyst such as sodium hydroxide (1.1 eq).[\[11\]](#)[\[12\]](#)
- Addition of Formaldehyde: Warm the mixture to approximately 60°C. Slowly add a 37% aqueous solution of formaldehyde (1.0-1.2 eq) dropwise, maintaining the temperature below 70°C. The choice of a basic catalyst is crucial as it deprotonates the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic formaldehyde.
- Reaction Monitoring: Stir the reaction mixture at 60-70°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding dilute hydrochloric acid until a pH of ~5-6 is reached.

- Isolation: The product may precipitate upon neutralization. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol


- Solvent Selection: The crude solid is best purified by recrystallization. A solvent system of toluene and hexane is often effective. Toluene provides good solubility at elevated temperatures, while hexane acts as an anti-solvent to induce crystallization upon cooling.
- Procedure: Dissolve the crude product in a minimal amount of hot toluene. If any insoluble impurities remain, perform a hot filtration.
- Crystallization: Slowly add hexane to the hot, clear solution until it becomes slightly turbid.
- Isolation of Pure Product: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the resulting white to pale cream crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Section 4: Chemical Reactivity and Mechanistic Considerations

The utility of **5-Chloro-2-hydroxybenzyl alcohol** stems from the distinct reactivity of its three functional components.

- Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This site is a key handle for modifying solubility and biological activity.
- Benzyl Alcohol (-CH₂OH): This primary alcohol can be selectively oxidized to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (5-chloro-2-hydroxybenzoic acid) with stronger agents (e.g., KMnO₄). It can also be converted to ethers, esters, or halides (via SOCl₂ or PBr₃).

- Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. The existing substituents will direct incoming electrophiles to the C4 and C6 positions, though steric hindrance from the adjacent hydroxymethyl group may favor substitution at C4.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **5-Chloro-2-hydroxybenzyl alcohol**.

Section 5: Applications in Research and Drug Development

5-Chloro-2-hydroxybenzyl alcohol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its difunctional nature allows it to serve as a molecular scaffold.

- Pharmaceutical Synthesis: It is a precursor for compounds with potential antimicrobial and antifungal properties.^[13] The phenol and alcohol groups provide sites for connecting other pharmacophores, while the chloro-substituent can enhance lipophilicity and metabolic stability, potentially improving drug-like properties.
- Material Science: Like other phenolic compounds, it can be used in the development of specialty polymers and resins. The hydroxyl groups can participate in polymerization reactions, such as the formation of phenol-formaldehyde type resins.^[14]

- Research Chemical: It serves as a readily available starting material for synthesizing more complex substituted aromatic compounds for various research purposes.[13]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. **5-Chloro-2-hydroxybenzyl alcohol** possesses specific hazards that must be managed appropriately.

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[1][4][15]
H319	Causes serious eye irritation	[1][4][15]

| H335 | May cause respiratory irritation | [1][4] |

Safe Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[16][17]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[16][17]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and incompatible materials.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

- **5-chloro-2-hydroxybenzyl alcohol.** Stenutz. [Link]
- **5-Chloro-2-hydroxybenzyl alcohol.** MySkinRecipes. [Link]

- Specifications of **5-Chloro-2-hydroxybenzyl alcohol**. Capot Chemical. [\[Link\]](#)
- Contents. The Royal Society of Chemistry. [\[Link\]](#)
- 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). PubChemLite. [\[Link\]](#)
- 4-hydroxybenzyl alcohol. The Good Scents Company. [\[Link\]](#)
- Process for preparing p-hydroxybenzyl alcohol - US5019656A.
- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - US4192959A.
- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [\[Link\]](#)
- Ameliorating effect of p-hydroxybenzyl alcohol on cycloheximide-induced impairment of passive avoidance response in rats: interactions with compounds acting at 5-HT1A and 5-HT2 receptors. PubMed. [\[Link\]](#)
- Spectroscopy of Alcohols.
- Process for preparing para-hydroxybenzyl alcohol - EP 0386639 B1.
- p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease. MDPI. [\[Link\]](#)
- 17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Chloro-2-hydroxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 5-chloro-2-hydroxybenzyl alcohol [stenutz.eu]
- 6. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. capotchem.com [capotchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 12. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 13. 5-Chloro-2-hydroxybenzyl alcohol [myskinrecipes.com]
- 14. 2-Hydroxybenzyl alcohol | 90-01-7 [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn.accentuate.io [cdn.accentuate.io]
- To cite this document: BenchChem. [Section 1: Core Chemical Identity and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585089#5-chloro-2-hydroxybenzyl-alcohol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com